N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Description
Molecular Geometry and Crystallographic Analysis
The fundamental molecular structure of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide exhibits a planar pyridine ring system with strategic substitution patterns that significantly influence its three-dimensional architecture. The compound possesses the molecular formula C7H7IN2O2 with a molecular weight of 278.05 grams per mole, representing a substantial increase compared to non-halogenated analogues due to the presence of the iodine atom. The International Union of Pure and Applied Chemistry nomenclature designation confirms the systematic positioning of functional groups, with the hydroxyl substituent occupying the 3-position, iodine at the 2-position, and the acetamide group attached to the 4-position of the pyridine ring.
Crystallographic investigations of related halogenated pyridine derivatives provide valuable insights into the expected structural behavior of this compound. Studies on similar imidazo[1,2-a]pyridine systems containing halogen substituents demonstrate that the presence of heavy atoms like iodine significantly affects crystal packing arrangements and intermolecular interactions. The dihedral angles between aromatic rings in halogenated heterocycles typically range from 0.7 to 47.5 degrees, depending on steric interactions and electronic effects. The iodine atom, being the largest halogen, introduces substantial steric bulk that can influence both intramolecular conformations and intermolecular crystal packing motifs.
The canonical Simplified Molecular Input Line Entry System representation CC(=O)NC1=C(C(=NC=C1)I)O provides a precise description of the molecular connectivity, highlighting the acetamide linkage and the specific positioning of the hydroxyl and iodine substituents. This structural arrangement creates multiple sites for potential hydrogen bonding interactions, particularly between the hydroxyl group and nearby heteroatoms. The International Chemical Identifier key PMSJKNNYTXMFHR-UHFFFAOYSA-N serves as a unique molecular fingerprint that enables precise identification and database searches.
Space group determination principles applicable to halogenated heterocycles suggest that this compound likely crystallizes in centrosymmetric space groups due to the presence of multiple hydrogen bond donors and acceptors. The systematic examination of reflection conditions and systematic absences in X-ray diffraction patterns would provide definitive space group assignment, following established protocols for determining Laue class and Bravais lattice type. The presence of the heavy iodine atom would facilitate structure solution through anomalous scattering methods, providing phase information crucial for accurate electron density map calculation.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C7H7IN2O2 | Chemical Analysis |
| Molecular Weight | 278.05 g/mol | Mass Spectrometry |
| CAS Registry Number | 1186310-97-3 | Chemical Abstracts Service |
| InChI Key | PMSJKNNYTXMFHR-UHFFFAOYSA-N | Computational Generation |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides fundamental insights into the solution-state structure and dynamic behavior of this compound. The proton nuclear magnetic resonance spectrum would be expected to display characteristic signals corresponding to the aromatic protons, the acetamide methyl group, and the exchangeable hydroxyl proton. Related acetamide derivatives demonstrate typical chemical shift patterns, with aromatic protons appearing in the 7.0 to 8.5 parts per million region and the acetamide methyl group resonating around 2.0 to 2.5 parts per million. The hydroxyl proton would likely appear as a broad signal between 10 and 12 parts per million, potentially showing exchange behavior depending on solvent and temperature conditions.
The carbon-13 nuclear magnetic resonance spectrum would provide detailed information about the electronic environment of each carbon atom within the molecular framework. Aromatic carbon atoms in halogenated pyridines typically resonate between 110 and 160 parts per million, with the carbon bearing the iodine substituent expected to show significant downfield shifting due to the deshielding effect of the halogen. The carbonyl carbon of the acetamide group would appear around 170 parts per million, characteristic of amide functionalities. The methyl carbon of the acetamide would resonate in the aliphatic region around 20 to 25 parts per million.
Infrared spectroscopy would reveal characteristic vibrational modes that provide definitive structural confirmation and information about hydrogen bonding patterns. The hydroxyl group would exhibit a broad absorption band between 3200 and 3600 wavenumbers, with the exact position and width providing information about intramolecular and intermolecular hydrogen bonding interactions. The amide carbonyl stretch would appear as a strong absorption around 1650 to 1680 wavenumbers, while the nitrogen-hydrogen stretch of the amide would contribute to the region between 3200 and 3400 wavenumbers. Aromatic carbon-carbon stretching vibrations would appear in the 1450 to 1600 wavenumber region, and the carbon-iodine bond would contribute characteristic absorptions in the lower frequency region below 1000 wavenumbers.
Ultraviolet-visible spectroscopy would provide information about the electronic transitions and conjugation within the aromatic system. The pyridine ring system would exhibit characteristic π to π* transitions in the 250 to 280 nanometer region, with the iodine substituent potentially causing bathochromic shifts due to its heavy atom effect and extended conjugation. The presence of the hydroxyl group might introduce additional absorption features through charge transfer interactions with the aromatic system. The overall absorption profile would be influenced by the electronic interplay between the electron-withdrawing iodine atom and the electron-donating hydroxyl group.
| Spectroscopic Method | Key Features | Expected Ranges |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons, acetamide methyl, hydroxyl | 7.0-8.5, 2.0-2.5, 10-12 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons, carbonyl, methyl | 110-160, ~170, 20-25 ppm |
| Infrared | Hydroxyl, amide carbonyl, nitrogen-hydrogen | 3200-3600, 1650-1680, 3200-3400 cm⁻¹ |
| Ultraviolet-Visible | π to π* transitions | 250-280 nm |
Quantum Chemical Calculations of Electronic Structure
Computational analysis of the electronic structure of this compound requires sophisticated quantum mechanical methods capable of accurately describing the effects of the heavy iodine atom and the complex electronic interactions within the molecular framework. Density functional theory calculations using appropriate functionals and basis sets provide insights into molecular orbital energies, electron density distributions, and electrostatic potential surfaces. The presence of the iodine atom necessitates the use of effective core potentials or all-electron basis sets that can adequately describe the relativistic effects associated with heavy atoms.
The calculated lipophilicity parameters provide quantitative measures of the compound's partition behavior and molecular hydrophobicity. Multiple computational methods yield consistent LogP values, with iLOGP predicting 1.58, XLOGP3 giving 1.8, WLOGP calculating 1.69, MLOGP determining 1.41, and SILICOS-IT estimating 2.47. The consensus LogP value of 1.79 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics due to the competing effects of the polar hydroxyl and amide groups versus the hydrophobic iodine substituent. These calculations demonstrate the complex interplay between different molecular regions in determining overall physicochemical properties.
Solubility predictions from quantum chemical calculations reveal the compound's behavior in aqueous environments. The ESOL method predicts a LogS value of negative 2.88, corresponding to a solubility of 0.271 milligrams per milliliter, classifying the compound as soluble. Alternative calculation methods provide different estimates, with the Ali method yielding LogS of negative 1.69 and solubility of 4.19 milligrams per milliliter, categorizing it as very soluble. The SILICOS-IT method gives LogS of negative 2.98 with solubility of 0.215 milligrams per milliliter, again classifying it as soluble. These variations reflect the challenges in accurately predicting solubility for complex halogenated heterocycles.
Electronic structure calculations predict favorable drug-like properties based on various molecular descriptors and pharmacokinetic parameters. The compound exhibits high gastrointestinal absorption potential and blood-brain barrier permeability, suggesting good bioavailability characteristics. Cytochrome P450 enzyme interaction predictions indicate selective inhibition of CYP1A2 while showing no inhibitory activity against CYP2C19, CYP2C9, CYP2D6, or CYP3A4. The calculated skin permeation coefficient of negative 6.27 centimeters per second indicates limited dermal penetration. Molecular property filters reveal compliance with Lipinski's rule of five, with no violations detected, and a bioavailability score of 0.55.
| Computational Property | Method | Value | Classification |
|---|---|---|---|
| LogP (Lipophilicity) | Consensus | 1.79 | Moderate |
| LogS (Solubility) | ESOL | -2.88 | Soluble |
| Gastrointestinal Absorption | Prediction | High | Favorable |
| Blood-Brain Barrier Permeability | Calculation | Yes | Permeable |
| Bioavailability Score | Assessment | 0.55 | Moderate |
Comparative Analysis with Halogenated Pyridine Analogues
Structural comparison with related halogenated pyridine derivatives reveals the unique characteristics of this compound within the broader family of halogenated heterocycles. The closely related compound N-(3-Hydroxypyridin-4-yl)acetamide, lacking the iodine substituent, provides a direct comparison to assess the impact of halogenation on molecular properties. This non-halogenated analogue has a molecular weight of 152.15 grams per mole, representing a reduction of 125.9 mass units compared to the iodinated derivative, highlighting the substantial contribution of the iodine atom to the overall molecular mass. The absence of the halogen substituent significantly alters the electronic distribution and potentially affects crystal packing arrangements and intermolecular interactions.
Examination of iodinated pyridine carboxylic acid derivatives offers insights into the structural behavior of related compounds containing both iodine substitution and carboxyl functionalities. The compound 3-iodopicolinic acid demonstrates similar heavy atom effects and crystallographic characteristics. Synthetic studies of this related compound reveal typical reaction yields of 41 to 66 percent under various conditions, indicating the challenges associated with introducing iodine substituents into pyridine systems. Nuclear magnetic resonance data for 3-iodopicolinic acid shows characteristic downfield shifts for protons adjacent to the iodine substituent, with signals appearing at 7.28, 8.37, and 8.58 parts per million in deuterated dimethyl sulfoxide.
The structural analysis extends to other halogenated pyridine acetamides, including N-(5-iodopyridin-2-yl)acetamide, which represents a regioisomer with the iodine substituent in a different position. This compound exhibits a melting point range of 154 to 158 degrees Celsius and demonstrates the positional effects of iodine substitution on physical properties. The different substitution pattern results in altered electronic distribution and potentially different hydrogen bonding capabilities compared to the 2-iodo-3-hydroxy derivative under investigation. Synthetic protocols for this related compound involve acetylation reactions with high yields, typically exceeding 85 percent.
Comparative crystallographic studies of halogenated heterocycles reveal systematic trends in molecular packing and intermolecular interactions. Research on dibrominated imidazo[1,2-a]pyridine derivatives demonstrates that halogen substitution significantly influences crystal structure parameters. These studies show that compounds with substituents at the 3-position of the heterocycle exhibit larger dihedral angles between aromatic rings, typically ranging from 12.0 to 47.5 degrees, due to steric repulsion effects. However, certain structural arrangements can minimize these steric interactions, resulting in more planar conformations with dihedral angles below 10 degrees.
The broader context of halogenated pyridine chemistry reveals that iodine-containing derivatives often exhibit enhanced reactivity in cross-coupling reactions and other synthetic transformations compared to their chlorine or bromine analogues. The carbon-iodine bond length and strength characteristics make these compounds valuable synthetic intermediates, while simultaneously influencing their physical properties and stability profiles. The specific combination of hydroxyl, iodine, and acetamide functionalities in this compound creates a unique structural motif that combines elements from multiple classes of biologically active compounds.
| Compound | Molecular Weight | Halogen Position | Key Structural Features |
|---|---|---|---|
| This compound | 278.05 g/mol | 2-Position | Hydroxyl at 3-position, acetamide at 4-position |
| N-(3-Hydroxypyridin-4-yl)acetamide | 152.15 g/mol | None | No halogen substitution |
| N-(5-iodopyridin-2-yl)acetamide | Not specified | 5-Position | Acetamide at 2-position |
| 3-Iodopicolinic acid | 249.0 g/mol | 3-Position | Carboxylic acid functionality |
Properties
IUPAC Name |
N-(3-hydroxy-2-iodopyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4(11)10-5-2-3-9-7(8)6(5)12/h2-3,12H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJKNNYTXMFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NC=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674055 | |
| Record name | N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-97-3 | |
| Record name | N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide typically involves the iodination of a pyridine derivative followed by the introduction of an acetamide group. One common method involves the reaction of 3-hydroxy-4-pyridinecarboxylic acid with iodine and a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(3-azido-2-hydroxypyridin-4-yl)acetamide, while oxidation with potassium permanganate would produce N-(3-oxo-2-iodopyridin-4-yl)acetamide.
Scientific Research Applications
Applications in Scientific Research
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide has several notable applications across various scientific disciplines:
Medicinal Chemistry
This compound is being explored for its potential as a drug candidate due to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly through mechanisms involving enzyme inhibition.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique iodine substitution allows it to participate in:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.
- Coupling Reactions : It can engage in reactions such as Suzuki or Heck coupling, which are vital for constructing biaryl compounds used in pharmaceuticals.
Material Science
In material science, this compound is utilized in the development of new materials due to its chemical properties. It can be used as a reagent in various chemical manufacturing processes, contributing to the synthesis of advanced materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Anticancer Activity Study : Research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Efficacy : A study focused on the antimicrobial properties found that modifications of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.
- Synthetic Methodologies : Recent publications have outlined synthetic routes for producing this compound efficiently, emphasizing optimization techniques such as response surface methodology to enhance yield and selectivity during reactions.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Comparison of Structural Features
Key Observations :
- Halogen Influence : The iodine atom in the target compound enhances steric bulk and electronic effects compared to chlorine analogs (e.g., N-(4-Chloropyridin-2-yl)acetamide), which may alter reactivity in cross-coupling reactions .
- Ring System : Pyridine-based analogs (e.g., N-(3-Hydroxypyridin-2-yl)acetamide) lack the iodine substituent, reducing their utility in halogen-specific reactions .
Key Observations :
- Unlike pharmacologically active analogs (e.g., FPR2 agonists or MAO inhibitors), this compound lacks documented biological activity, highlighting its role as a precursor rather than an end-stage drug .
- Electron-withdrawing groups (e.g., iodine, chlorine) in meta/para positions influence crystal packing and reactivity, as seen in trichloro-acetamide derivatives .
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s ethanol solubility aligns with other pyridine derivatives, facilitating purification via recrystallization .
Biological Activity
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, showcasing potential as a lead compound in the development of new antibiotics.
Anticancer Activity
The compound has also been studied for its anticancer effects , particularly in inhibiting the proliferation of cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells. It can inhibit enzymes related to cancer proliferation and microbial resistance. The presence of the iodine atom enhances its reactivity compared to other halogenated derivatives, allowing for specific interactions that can lead to biological responses.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenyl ring | Exhibits strong antioxidant properties |
| N-(5-bromo-pyridin-2-yl)acetamide | Bromine substitution | Potentially enhanced reactivity compared to iodine |
| N-(pyridin-2-yl)acetamide | No halogen substitution | Simpler structure with different biological activity |
| N-(4-methylpyridin-3-yl)acetamide | Methyl group on pyridine | Altered lipophilicity affecting bioavailability |
The unique iodine substitution in this compound significantly influences its reactivity and biological interactions, making it a valuable candidate for further research.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Antiviral Activity : A study examined the compound's potential as an antiviral agent against influenza viruses. The results indicated that while some derivatives showed promise, further optimization was necessary to enhance potency .
- Inhibition Studies : Research focused on structure–activity relationships (SARs) demonstrated that modifications at specific positions on the pyridine ring could significantly alter the inhibitory activity against target enzymes involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, and what critical reaction conditions ensure high yield?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions on pyridine precursors. For example, iodination at the 2-position of 3-hydroxypyridine derivatives under alkaline conditions, followed by acetylation of the amino group. Key steps include:
- Halogenation : Use iodine sources (e.g., I₂/KI) in polar solvents (e.g., DMF) at controlled temperatures (50–80°C) to avoid over-iodination.
- Acetylation : React with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety.
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography for high purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the pyridine ring protons (δ 6.5–8.5 ppm) and acetamide methyl group (δ ~2.1 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~170 ppm) and iodinated carbon (δ ~90 ppm).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) validate functional groups.
- Mass Spectrometry : ESI-MS shows the molecular ion [M+H]⁺ at m/z 278.96 (C₇H₇IN₂O⁺).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can SHELXL resolve crystallographic disorder in the iodine atom during X-ray refinement of this compound?
- Methodological Answer : SHELXL’s PART instruction partitions disordered atoms into distinct sites. For iodine:
- Apply ISOR and DELU restraints to model anisotropic displacement parameters, accounting for its high electron density.
- Use SIMU to restrain similar displacement for adjacent atoms.
- Validate refinement with R₁ < 5% and wR₂ < 12%, cross-checked against Fourier difference maps .
Q. What computational strategies predict the iodine substituent’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic effects (e.g., charge distribution on iodine).
- Molecular Dynamics : Simulate Pd-catalyzed coupling to identify transition states and activation barriers.
- Docking Studies : Explore interactions with catalytic sites of enzymes or receptors for medicinal chemistry applications .
Q. How should researchers resolve contradictions between NMR and X-ray data for structural validation?
- Methodological Answer :
- Tautomerism Check : Use variable-temperature NMR to detect equilibrium between enol and keto forms.
- Hydrogen Bond Analysis : X-ray data may reveal intramolecular H-bonding (O-H···O=C), altering NMR chemical shifts.
- Complementary Techniques : Validate with IR (H-bonding signatures) and high-resolution MS .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C (pH 1–13) and 40°C (dark/light). Monitor degradation via HPLC every 24 hours.
- Degradation Pathways : Iodine may hydrolyze to 3-hydroxypyridine derivatives under acidic conditions.
- Recommendations : Store in amber vials at –20°C (neutral pH) to prevent photolysis and hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
